Product packaging for Acetyl decapeptide-3(Cat. No.:)

Acetyl decapeptide-3

Cat. No.: B1575510
M. Wt: 1513.82
Attention: For research use only. Not for human or veterinary use.
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Description

Classification and Structural Characteristics of Acetyl Decapeptide-3

The specific structure and classification of this compound are fundamental to understanding its function and activity. As a precisely engineered molecule, its characteristics are defined by its amino acid composition and chemical modifications.

This compound is a synthetic peptide, meaning it is created in a laboratory setting rather than being isolated from a natural source. ontosight.aideascal.commyskinrecipes.comchemicalbook.com It is classified as a decapeptide because its core structure consists of a chain of ten amino acids. ontosight.aideascal.commyskinrecipes.com The production process involves the chemical reaction of acetic acid with Decapeptide-3. deascal.comscribd.comslideshare.net This synthetic origin allows for a high degree of purity and the ability to produce the molecule on a large scale for research purposes. innospk.com The specific amino acids that constitute the peptide chain include arginine, serine, threonine, tryptophan, and tyrosine. tree-med.com It is also known by trade names such as Rejuline and CG-Rejuline. ontosight.aichemicalbook.cominci.guide

The defining feature of this compound is its specific amino acid sequence, which is engineered to elicit a particular biological response. The sequence is Ac-Tyr-Arg-Ser-Arg-Lys-Tyr-Thr-Ser-Trp-Tyr-NH2. ontosight.aiinci.guidenih.gov The "Ac" at the beginning of the sequence signifies acetylation, a key chemical modification. deascal.com In this process, an acetyl group, derived from acetic acid, is chemically bonded to the ten-amino-acid peptide chain. deascal.com This acetylation is not merely structural; it is designed to enhance the peptide's stability and improve its ability to interact with biological systems. deascal.com

PropertyDescription
INCI Name This compound ontosight.aiscribd.com
Chemical Type Synthetic Decapeptide ontosight.aideascal.commyskinrecipes.com
Amino Acid Sequence Ac-Tyr-Arg-Ser-Arg-Lys-Tyr-Thr-Ser-Trp-Tyr-NH2 ontosight.aiinci.guidenih.gov
Key Modification Acetylation deascal.com
Molecular Formula C73H96N18O17 or C68H95N19O17 chemicalbook.cominnospk.com
Molecular Weight Approximately 1513.82 g/mol or 1450.6 g/mol chemicalbook.cominnospk.com

Nature as a Synthetic Decapeptide

Biomimetic Properties and Mimicry of Endogenous Growth Factors

A central aspect of this compound in research is its biomimetic nature. Biomimetic peptides are designed to imitate the function of natural peptides or protein fragments in the body, allowing them to interact with cellular receptors and trigger specific physiological responses. mdpi.com

Research has identified this compound as a biomimetic of Basic Fibroblast Growth Factor (bFGF), also known as FGF-2. chemicalbook.cominci.guidetandfonline.comresearchgate.net It achieves this by repeating a specific part of the bFGF protein sequence. chemicalbook.cominci.guide Endogenous bFGF is a signaling protein that plays a crucial role in a variety of cellular processes, including cell proliferation and differentiation. It is particularly involved in skin development, wound healing, and tissue regeneration. chemicalbook.cominci.guidetandfonline.com By mimicking bFGF, this compound can interact with its cellular pathways, stimulating the growth and proliferation of key skin cells such as fibroblasts, endothelial cells, and keratinocytes. chemicalbook.com Studies have also indicated its involvement in mechanisms related to hair development. tandfonline.com In clinical tests, this compound has demonstrated greater stability and more prolonged action compared to the native bFGF protein. inci.guide

This compound functions as a signal peptide, a class of peptides that transmits messages to cells, influencing their behavior. mdpi.comgo4worldbusiness.com Signal peptides are vital for cellular communication and are capable of stimulating skin fibroblasts, which leads to an increased synthesis of extracellular matrix proteins like collagen and elastin (B1584352). tree-med.commdpi.com They can also function as growth factors by activating key enzymes like protein kinase C, which is a major factor in controlling cell growth and migration. mdpi.com By promoting communication between cells, this compound supports natural repair and regeneration processes. fyaestheticboutique.co.uk This signaling function is fundamental to its research applications in understanding how to modulate the production of essential structural proteins in the skin. myskinrecipes.cominnospk.commedkoo.com

FunctionMechanism
Biomimicry Mimics a sequence of Basic Fibroblast Growth Factor (bFGF). chemicalbook.cominci.guidetandfonline.com
Signaling Acts as a signal peptide to influence cellular function. mdpi.comgo4worldbusiness.com
Cellular Targets Stimulates fibroblasts, endothelial cells, and keratinocytes. chemicalbook.com
Biological Effects Promotes synthesis of collagen and elastin; supports cell proliferation and regeneration. myskinrecipes.comchemicalbook.cominnospk.comtree-med.com

This compound as a Basic Fibroblast Growth Factor (bFGF) Biomimetic

Historical Context and Evolution of Peptide Research in Regenerative Biology

The study of peptides like this compound is part of a larger historical progression in science. The concept of "regenerative medicine," which aims to replace or regenerate human cells, tissues, or organs to restore normal function, was formally termed in the late 20th century. nih.gov However, the foundational ideas have ancient roots, with observations of natural regeneration in organisms like salamanders. nih.gov

The evolution into modern peptide research began with significant milestones, such as the discovery of proinsulin and its connecting peptide (C-peptide) in the 1960s, which revolutionized the understanding of protein biosynthesis. researchgate.net Initially, research focused on the roles of natural peptides in cellular communication and regeneration. deascal.com With advancements in biotechnology and peptide synthesis, scientists gained the ability to create specific, modified peptide sequences in the lab. deascal.com

This led to the emergence of biomimetic peptides, synthetic compounds designed to replicate the function of natural growth factors and cytokines. mdpi.com The development of these synthetic peptides, including signal peptides and neurotransmitter-inhibiting peptides, marked a significant evolution in the tools available for regenerative biology research. tree-med.commdpi.com Scientists can now investigate how these engineered molecules can be used to modulate cell behavior, support tissue engineering scaffolds, and guide stem cell differentiation, opening new avenues for understanding and potentially directing the body's innate regenerative capabilities. austinpublishinggroup.commdpi.com The creation and study of this compound are a direct result of this scientific evolution, representing the shift towards highly specific, engineered molecules for investigating complex biological processes. deascal.com

Properties

Molecular Formula

C73H96N18O17

Molecular Weight

1513.82

storage

Common storage 2-8℃, long time storage -20℃.

Origin of Product

United States

Peptide Synthesis and Advanced Characterization Methodologies for Acetyl Decapeptide 3

Chemical Synthesis Pathways for Acetyl Decapeptide-3

The chemical synthesis of this compound, a molecule composed of a specific sequence of ten amino acids with an acetylated N-terminus, can be achieved through several established pathways. zhishangchem.com The choice of method often depends on the desired scale, purity requirements, and economic feasibility. The primary approaches are solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS), along with hybrid strategies that combine elements of both. zhishangchem.comnih.gov

Solid-Phase Peptide Synthesis Techniques

Solid-Phase Peptide Synthesis (SPPS) is the most common method for producing peptides like this compound. nih.gov This technique, pioneered by Merrifield, involves covalently attaching the C-terminal amino acid to an insoluble polymer resin, followed by the sequential addition of protected amino acids to build the peptide chain. nih.govpacific.edu

The process begins by linking the first amino acid to a solid support, such as a Rink amide resin, which serves as the foundation for the peptide. pacific.edu The synthesis proceeds in cycles, with each cycle consisting of two main steps:

Deprotection: The temporary protecting group on the N-terminus of the growing peptide chain is removed. For the commonly used Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy, a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF) is used for this step. pacific.edu

Coupling: The next N-terminally protected amino acid is activated and coupled to the newly deprotected amino group of the resin-bound peptide. Common coupling reagents include carbodiimides like Diisopropylcarbodiimide (DIC) or uronium salts such as Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to enhance efficiency and minimize side reactions. pacific.edursc.org

After each deprotection and coupling step, the resin is thoroughly washed with solvents like DMF, methanol (B129727) (MeOH), and dichloromethane (B109758) (DCM) to remove excess reagents and by-products. pacific.edu Once the ten amino acid sequence is assembled, the N-terminal amino group of the final amino acid is acetylated. This is typically achieved by treating the peptide-resin with acetic anhydride (B1165640) or a solution of acetic acid with a coupling agent. rsc.org The final step is the cleavage of the completed peptide from the resin and the simultaneous removal of any permanent protecting groups from the amino acid side chains. This is accomplished using a strong acid "cocktail," commonly containing trifluoroacetic acid (TFA) mixed with scavengers to protect sensitive residues. nih.govrsc.org

Table 1: Key Reagents in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Reagent TypeExample(s)Function
Resin Rink Amide ResinProvides a solid support for peptide chain assembly.
Solvents Dimethylformamide (DMF), Dichloromethane (DCM)Solubilizes reagents and washes the resin.
Deprotecting Agent Piperidine (20% in DMF)Removes the temporary Fmoc protecting group from the N-terminus.
Coupling Reagents HBTU, DIC, EDCIActivate the carboxylic acid group of the incoming amino acid to facilitate peptide bond formation.
Additives HOBt, Oxyma PureSuppress side reactions and reduce racemization during coupling.
Activating Base Diisopropylethylamine (DIPEA)Used in conjunction with coupling reagents to facilitate the reaction.
N-Terminal Modifier Acetic Anhydride, Acetic Acid/DICAcetylates the final N-terminal amino group.
Cleavage Reagent Trifluoroacetic Acid (TFA)Cleaves the synthesized peptide from the resin and removes side-chain protecting groups.

Solution-Phase Peptide Synthesis Methodologies

Solution-phase peptide synthesis (LPPS), also known as liquid-phase synthesis, is a classical approach that is generally preferred for the large-scale production of shorter peptides (typically up to 10-15 amino acids). nih.govrsc.org In this method, the peptide is synthesized while all reactants are dissolved in a suitable organic solvent.

The synthesis can be performed either stepwise, by adding one amino acid at a time, or through segment condensation, where smaller, pre-synthesized peptide fragments are coupled together. peptide.com Standard coupling reagents, similar to those used in SPPS, are employed to form the peptide bonds. google.com A key difference is that the intermediate peptide product must be isolated and purified after each coupling step, often through extraction or crystallization, before proceeding to the next step. This can be a labor-intensive and time-consuming process compared to the repetitive washing steps in SPPS. However, it allows for the characterization of intermediates, ensuring the quality of the peptide at each stage. google.com

Hybrid Synthesis Approaches and Optimization Strategies

Hybrid synthesis strategies combine the advantages of both solid-phase and solution-phase techniques. A common hybrid approach involves synthesizing protected peptide fragments on a solid support, cleaving them from the resin, and then coupling these fragments together in solution. peptide.com This method can be more efficient for producing very long peptides or complex molecules.

Several strategies are employed to optimize peptide synthesis, aiming to improve yield, purity, and sustainability.

Microwave-Assisted Peptide Synthesis (MAPS): The application of microwave energy can accelerate both the deprotection and coupling steps in SPPS, leading to significantly shorter synthesis times and often resulting in a purer crude product, which simplifies downstream purification. ambiopharm.com

Greener Solvents: Research is ongoing to replace traditional solvents like DMF, which have environmental and health concerns, with more sustainable alternatives. rsc.orgrsc.org

Downstream Processing and Purification Techniques for this compound

Following synthesis, the crude this compound product contains the desired peptide along with a variety of impurities. bachem.com These can include deletion sequences (peptides missing one or more amino acids), truncated peptides, and by-products from the cleavage and deprotection steps. Therefore, robust downstream processing is essential to isolate the target peptide and achieve the high purity required for its intended applications. bachem.compmarketresearch.com

Chromatographic Separation Methods (e.g., HPLC)

The cornerstone of peptide purification is High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC). ambiopharm.comknauer.net This technique separates molecules based on their relative hydrophobicity. bachem.com

In a typical RP-HPLC setup for this compound purification:

Stationary Phase: A column packed with silica (B1680970) particles that have been chemically modified with hydrophobic alkyl chains, most commonly C18 chains. bachem.comhplc.eu

Mobile Phase: A two-solvent system is used. Eluent A is typically an aqueous solution containing a small percentage (e.g., 0.1%) of an ion-pairing agent like trifluoroacetic acid (TFA), which improves peak shape and resolution. Eluent B is an organic solvent, such as acetonitrile, also containing 0.1% TFA. bachem.comhplc.eu

The crude peptide mixture is dissolved and injected into the column. A gradient elution is performed, where the concentration of the organic solvent (Eluent B) is gradually increased over time. hplc.eu Less hydrophobic impurities elute from the column first at lower organic solvent concentrations, while the more hydrophobic target peptide is retained longer and elutes at a higher concentration of acetonitrile. bachem.com Fractions are collected and analyzed by analytical HPLC to identify those containing the peptide at the desired purity (often >98%). biobasic.com These pure fractions are then pooled.

Other chromatographic methods like ion-exchange chromatography (IEC) can also be employed, which separates peptides based on their net charge at a given pH. polypeptide.com

Table 2: Typical Parameters for Preparative RP-HPLC Purification

ParameterDescriptionTypical Value/Condition
Column Stationary phase material and dimensions.C18-bonded silica, wide-pore (e.g., 300 Å)
Mobile Phase A Aqueous component.0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Organic component.0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Elution Mode Method for changing mobile phase composition.Gradient Elution (increasing % of Mobile Phase B)
Detection Wavelength for monitoring peptide elution.UV absorbance at 210-220 nm
Purity Target Desired purity of the final pooled product.>98%

Filtration and Crystallization Protocols

Once the pure peptide fractions are collected from HPLC, they are in a dilute solution of water, acetonitrile, and TFA. The final isolation steps involve removing these solvents to obtain the peptide in a solid, stable form.

Filtration: Techniques like cross-flow filtration can be used to concentrate the peptide solution and remove salts or exchange the buffer before the final isolation step. europa.eu

Lyophilization: The most common method for isolating the purified peptide is lyophilization, or freeze-drying. ambiopharm.com The pooled HPLC fractions are frozen and then placed under a high vacuum. This process sublimates the solvents (water and acetonitrile) directly from a solid to a gaseous state, leaving the peptide as a fine, white, fluffy powder. bachem.com

Crystallization: In some cases, crystallization can be used as a purification and isolation method. pmarketresearch.com This involves dissolving the crude or partially purified peptide in a solvent system and then changing the conditions (e.g., temperature, solvent composition) to induce the formation of highly ordered crystals of the pure peptide, leaving impurities behind in the solution. google.com This can yield a product of very high purity.

Advanced Analytical Characterization of this compound

The comprehensive characterization of this compound, a synthetic peptide, is crucial to confirm its identity, purity, and structural integrity. deascal.comomizzur.com This is achieved through a combination of advanced analytical techniques, each providing a unique piece of the puzzle to form a complete picture of the molecule.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is an indispensable tool for verifying the molecular weight of this compound. This technique provides a highly accurate determination of the mass-to-charge ratio (m/z) of the ionized peptide, which can be used to confirm its elemental composition. For this compound, with a molecular formula of C68H95N19O17, the expected monoisotopic mass is approximately 1449.72 Da, and the average molecular weight is around 1450.6 g/mol . experchem.comnih.gov

Product specifications for commercially available this compound often include identity confirmation by MS, with an expected mass of 1450.60 ± 1 Da. experchem.com Techniques like high-resolution mass spectrometry-based proteomics can be employed for in-depth analysis of acetylated peptides. The process typically involves ionization of the peptide, for instance through electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), followed by analysis of the resulting ions in a mass analyzer. The resulting mass spectrum provides a clear confirmation of the peptide's identity.

Table 1: Mass Spectrometry Data for this compound
ParameterValueReference
Molecular FormulaC68H95N19O17 experchem.comnih.gov
Expected Monoisotopic Mass~1449.72 Da nih.gov
Average Molecular Weight~1450.6 g/mol experchem.comnih.gov
Identity by MS (Specification)1450.60 ± 1 experchem.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic peptides like this compound. mtoz-biolabs.com This technique separates the target peptide from any impurities, such as deletion sequences, incompletely deprotected peptides, or by-products from the synthesis process. mtoz-biolabs.com

Reverse-phase HPLC (RP-HPLC) is the most common mode used for peptide purity analysis. mtoz-biolabs.com In this method, a non-polar stationary phase is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). mtoz-biolabs.com The peptides are eluted based on their hydrophobicity.

The purity of this compound is determined by integrating the area of the main peptide peak in the chromatogram and expressing it as a percentage of the total area of all peaks. mtoz-biolabs.com Commercial specifications for this compound typically require a purity of ≥95% or even ≥98% as determined by HPLC. omizzur.comexperchem.com The identity of the peptide can also be confirmed by comparing its retention time with that of a reference standard. experchem.com

Table 2: Typical HPLC Purity Specifications for this compound
ParameterSpecificationReference
Purity by HPLC (Area Integration)≥ 95% experchem.com
Purity by HPLC (Minimum)98% omizzur.com

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, CD)

Spectroscopic techniques provide valuable insights into the secondary structure and conformation of this compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to study the conformation and aggregation behavior of peptides. researchgate.netcapes.gov.br For acetylated peptides, the signal from the N-terminal acetyl group can be observed in the 1H NMR spectrum. researchgate.net Two-dimensional (2D) NMR techniques, such as COSY and NOESY, can provide information about the through-bond and through-space proximity of protons, respectively, which helps in determining the peptide's three-dimensional structure. For decapeptides, NMR studies can reveal the presence of specific secondary structures like helices or turns. academie-sciences.fr

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for examining the secondary structure of peptides in solution. jascoinc.comresearchgate.net The far-UV CD spectrum (typically 190-250 nm) is sensitive to the peptide backbone conformation. researchgate.net Different secondary structures, such as α-helices, β-sheets, and random coils, have characteristic CD spectra. researchgate.net For instance, an α-helical conformation typically shows negative bands around 222 nm and 208 nm and a positive band around 190 nm. researchgate.net By analyzing the CD spectrum of this compound, researchers can gain information about its predominant secondary structure in a given solvent environment.

Biophysical Characterization of Peptide Conformation and Stability

Understanding the conformational stability of this compound is crucial for its handling, formulation, and biological activity. Peptides can be sensitive to environmental factors such as temperature, pH, and the presence of denaturing agents. nih.gov

Biophysical techniques can be employed to study the stability of the peptide's conformation. For example, thermal denaturation studies monitored by CD spectroscopy can determine the melting temperature (Tm), which is the temperature at which half of the peptide is unfolded. This provides a measure of the peptide's thermal stability.

Chemical denaturation studies, using agents like guanidinium (B1211019) hydrochloride, can also be used to assess conformational stability. academie-sciences.fr The concentration of the denaturant required to unfold the peptide is an indicator of its stability. The physical stability of peptides is also important, as they can be prone to aggregation and fibrillation, which can impact their solubility and function. nih.gov Techniques like size-exclusion chromatography (SEC) can be used to monitor for the formation of aggregates. frontiersin.org

Elucidation of Molecular and Cellular Mechanisms of Action of Acetyl Decapeptide 3

Receptor Binding and Signal Transduction Pathways

The biological activity of Acetyl Decapeptide-3 is initiated through its interaction with specific cell surface receptors, which triggers a cascade of intracellular events. This section explores the primary receptor interactions and the subsequent signaling pathways that are activated.

Interaction with Fibroblast Growth Factor Receptors (FGFRs)

This compound is a synthetic peptide that mimics a segment of the basic Fibroblast Growth Factor (bFGF). inci.guidejindunchemistry.com As a bFGF biomimetic, it is involved in skin development, wound healing, and regeneration. inci.guidetandfonline.com Research indicates that this compound exhibits binding capability to the basic Fibroblast Growth Factor Receptor (FGFR). google.com This interaction is a critical first step in initiating its biological effects. FGFRs are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. uniprot.org The binding of this compound to FGFRs is believed to activate these receptors, mimicking the natural action of bFGF. inci.guidejindunchemistry.com

Activation of Intracellular Signaling Cascades

Upon binding to FGFRs, this compound is thought to induce a conformational change in the receptor, leading to its dimerization and the activation of its intrinsic tyrosine kinase domain. uniprot.orglibretexts.org This activation initiates a series of intracellular signaling cascades. While the specific cascades activated by this compound are still under detailed investigation, the known pathways downstream of FGFR activation provide a likely framework. These pathways include the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. libretexts.orgnih.gov

The activation of these signaling pathways ultimately leads to the modulation of gene expression, resulting in the synthesis of proteins that are crucial for cell growth, proliferation, and survival. nih.gov For instance, the MAPK pathway is heavily involved in regulating cell proliferation and differentiation, while the PI3K/Akt pathway is a key regulator of cell survival and apoptosis. nih.govnih.gov The activation of protein kinase C (PKC) is another potential downstream effect, which is a major factor responsible for cell growth and migration. nih.gov

Pathway ComponentPotential Function in this compound Signaling
FGFR Primary cell surface receptor for this compound. google.com
MAPK/ERK Regulates cellular proliferation and differentiation. nih.gov
PI3K/Akt Promotes cell survival and inhibits apoptosis. nih.gov
Protein Kinase C Activates cell growth and migration. nih.gov

Potential Modulatory Effects on Neuromuscular Junction Transduction

Some research suggests that certain peptides can influence neuromuscular signaling. zhishangchem.commdpi.com While direct evidence for this compound's effect on the neuromuscular junction is limited, some peptides with structural similarities are known to inhibit the release of neurotransmitters like acetylcholine (B1216132) by competing for binding sites in the SNARE complex. mdpi.com This action can lead to a reduction in muscle contraction. mdpi.comalliedacademies.org One source suggests that this compound may have an effect of relaxing micro-contractions of muscles by impacting the release of natural chemicals at the neuromuscular junction. zhishangchem.com However, further research is required to definitively establish this mechanism for this compound.

Regulation of Cellular Proliferation and Viability

A significant aspect of this compound's biological function is its ability to promote the growth and viability of various cell types, which is a direct consequence of the receptor binding and signal transduction events described above.

Stimulation of Fibroblast Proliferation and Activity

This compound has been shown to stimulate the proliferation and activity of fibroblasts. jindunchemistry.comomizzur.com Fibroblasts are key cells in the dermis responsible for synthesizing extracellular matrix (ECM) components such as collagen, elastin (B1584352), and fibronectin. inci.guide By promoting fibroblast growth, this compound indirectly enhances the production of these crucial structural proteins. jindunchemistry.comomizzur.com This leads to an increase in the expression levels of collagen, fibronectin, and laminin. inci.guideomizzur.com The stimulation of fibroblasts is a key mechanism behind the observed improvements in skin elasticity and firmness. inci.guidejindunchem-med.com

Cellular EffectMolecular Consequence
Increased Fibroblast ProliferationEnhanced synthesis of extracellular matrix proteins. omizzur.com
Increased Collagen ProductionImproved skin structure and firmness. jindunchemistry.comoem-cosmetic.com
Increased Elastin ProductionEnhanced skin elasticity. jindunchemistry.comoem-cosmetic.com

Promotion of Endothelial Cell Growth and Function

In addition to fibroblasts, this compound also promotes the growth and proliferation of endothelial cells. inci.guideomizzur.comchemicalbook.com Endothelial cells form the inner lining of blood vessels and play a critical role in angiogenesis (the formation of new blood vessels). The stimulation of endothelial cell growth by this compound suggests its potential role in processes that require new blood vessel formation, such as wound healing and tissue regeneration. inci.guidetandfonline.com

Induction of Keratinocyte Proliferation and Differentiation

This compound is known to promote the growth and proliferation of keratinocytes, the primary cells that constitute the epidermis. jindunchemistry.comomizzur.comchemicalbook.com This peptide is involved in normal skin growth, healing, and wound repair by actively generating new skin cells. go4worldbusiness.comalliedacademies.org By stimulating keratinocyte proliferation, this compound contributes to the regeneration of the epidermis, which can lead to a reduction in the appearance of fine lines and wrinkles. omizzur.comtree-med.com In some formulations, it is combined with other peptides like octapeptide-2, which also increases keratinocyte proliferation. longdom.orglongdom.orggavinpublishers.com

Anti-Apoptotic Mechanisms in Target Cell Populations

This compound exhibits protective effects against apoptosis, or programmed cell death, in various skin cell populations. chemicalbook.cominci.guide This anti-apoptotic function is critical for maintaining a healthy cell population and preventing premature skin aging. intropharma.com The peptide's mechanism involves mimicking the action of growth factors that inhibit apoptosis in dermal papilla cells and other skin cells. longdom.orglongdom.orggavinpublishers.comtandfonline.com

By preventing the premature death of fibroblasts and keratinocytes, this compound helps to preserve the skin's structural matrix and cellular vitality. longdom.orgnih.gov This contributes to maintaining the skin's thickness and resilience. go4worldbusiness.com

Modulation of Extracellular Matrix (ECM) Remodeling

A key aspect of this compound's functionality lies in its ability to positively influence the remodeling of the extracellular matrix (ECM), the complex network of proteins and other molecules that provide structural and biochemical support to surrounding cells.

Upregulation of Collagen Synthesis and Expression (Types I, III, IV)

This compound has been shown to stimulate the synthesis of several types of collagen, which are essential for skin strength and elasticity. jindunchemistry.comomizzur.comgo4worldbusiness.comomizzur.com As a signal peptide, it promotes the synthesis and development of collagen types I, III, and IV in the dermis. omizzur.comgo4worldbusiness.comomizzur.com This increased collagen production helps to enhance skin thickness and firmness, thereby reducing the appearance of wrinkles. jindunchemistry.comgo4worldbusiness.comprpmed.de

The peptide's ability to boost collagen synthesis is a cornerstone of its anti-aging effects, as the decline of collagen is a primary contributor to the visible signs of aging. intropharma.com By generating new skin cells and inducing collagen synthesis, this compound helps to strengthen the skin's elasticity. visageclinic.comgo4worldbusiness.comtree-med.com

Enhancement of Elastin Production and Assembly

In addition to collagen, this compound also stimulates the production of elastin, another critical protein for skin elasticity. jindunchemistry.comomizzur.comgo4worldbusiness.comtree-med.com The induction of both collagen and elastin synthesis leads to improved skin firmness and suppleness. visageclinic.comomizzur.com This dual action helps to counteract the loss of elasticity that occurs with aging, resulting in a more resilient and youthful skin structure. go4worldbusiness.comtree-med.com

Stimulation of Hyaluronic Acid Biosynthesis

This compound is also reported to stimulate the proliferation of hyaluronic acid. omizzur.comgo4worldbusiness.com Hyaluronic acid is a key molecule involved in maintaining skin moisture and turgor. genscript.com By promoting its biosynthesis, this compound helps to improve the skin's moisture content and hydration, which in turn can increase skin thickness and reduce fine lines. go4worldbusiness.comintropharma.com Some peptide complexes containing this compound have been shown to stimulate the synthesis of hyaluronic acid. genscript.commdpi.com

Summary of Research Findings on this compound's Mechanisms

Mechanism of ActionTargetObserved EffectReference
Cellular Proliferation & Differentiation Keratinocytes, FibroblastsIncreased proliferation and generation of new skin cells. jindunchemistry.comomizzur.comchemicalbook.comgo4worldbusiness.com
Anti-Apoptosis Dermal Papilla Cells, Skin CellsProtection from programmed cell death. chemicalbook.cominci.guideintropharma.comtandfonline.com
ECM Remodeling Collagen (Types I, III, IV)Upregulated synthesis and expression. jindunchemistry.comomizzur.comgo4worldbusiness.comomizzur.com
ElastinEnhanced production. jindunchemistry.comomizzur.comgo4worldbusiness.comtree-med.com
Fibronectin & LamininIncreased expression. jindunchemistry.comomizzur.comchemicalbook.com
Hyaluronic AcidStimulated biosynthesis. omizzur.comgo4worldbusiness.comgenscript.com

Influence on Endogenous Growth Factor and Cytokine Expression

This compound is a synthetic, biomimetic peptide engineered to replicate the functions of endogenous growth factors. mdpi.com Its mechanism of action is centered on its ability to interact with cellular signaling pathways that govern cell proliferation, differentiation, and matrix remodeling. This section elucidates the peptide's influence on key growth factor signaling cascades and its potential role in modulating inflammatory responses in a pre-clinical setting.

Interplay with Basic Fibroblast Growth Factor (bFGF) Signaling

This compound is a biomimetic of Basic Fibroblast Growth Factor (bFGF), a signaling protein integral to skin development, regeneration, and wound healing. inci.guideresearchgate.net The peptide is a synthetic analog that mimics a part of the bFGF protein sequence, thereby activating its corresponding cellular pathways. inci.guide The primary function of endogenous bFGF is to stimulate the growth and proliferation of various cell types, including fibroblasts, endothelial cells, and keratinocytes. inci.guideomizzur.com

By mimicking bFGF, this compound promotes the generation of new skin cells and stimulates the proliferation of collagen, elastic fibers, and hyaluronic acid. omizzur.comtree-med.com This action helps to increase skin thickness and improve moisture content. omizzur.com Pre-clinical research has demonstrated that this compound not only fosters skin cell renewal but also elevates the expression levels of essential extracellular matrix (ECM) proteins such as collagen, fibronectin, and laminin. inci.guideomizzur.com This contributes to enhanced skin elasticity and firmness. inci.guidemedkoo.com

In comparative studies, this compound has shown greater stability and a more prolonged duration of action than the native bFGF protein. inci.guide Its efficacy has been noted in promoting skin regeneration and repair. researchgate.netmedkoo.com For instance, a decapeptide derived from bFGF, when used in combination with tacrolimus (B1663567) ointment for stable vitiligo, resulted in significantly better repigmentation compared to tacrolimus alone, highlighting its regenerative potential. nih.gov

Table 1: Effects of this compound via bFGF Pathway Mimicry
Cellular/Tissue EffectMechanism/FunctionReference
Cell ProliferationStimulates growth of fibroblasts, endothelial cells, and keratinocytes. inci.guideomizzur.com
ECM SynthesisIncreases expression of collagen, fibronectin, and laminin. inci.guideomizzur.com
Skin RegenerationPromotes the generation of new skin cells and aids in tissue repair. researchgate.netomizzur.com
Hair GrowthStrengthens follicles and promotes new cell development. inci.guide

Potential Crosstalk with Keratinocyte Growth Factor (KGF) and Epidermal Growth Factor (EGF) Pathways

Research indicates that this compound also mimics the actions of Keratinocyte Growth Factor (KGF) and Epidermal Growth Factor (EGF). longdom.org This interaction is particularly relevant in the context of hair follicle biology, where the peptide is suggested to promote the anagen (growth) phase through an anti-apoptotic effect and by maintaining the activity of bulge stem cells. longdom.org

KGF, also known as FGF-7, is a member of the fibroblast growth factor family that specifically stimulates the proliferation of epithelial cells, such as keratinocytes. nih.govnih.gov Endogenous KGF and its receptor are highly expressed in the skin and play a crucial role in epithelial repair and mesenchymal interactions. researchgate.netinci.guide By emulating KGF, this compound can support regenerative processes within the epidermis and hair follicles. inci.guide

The Epidermal Growth Factor (EGF) pathway is a fundamental signaling system that regulates cell growth, survival, proliferation, and differentiation. aging-us.comnih.gov Activation of the EGF receptor (EGFR) by a ligand initiates several downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately control gene expression related to cell cycle progression and survival. mdpi.com The ability of this compound to act as an EGF mimetic suggests it can engage these complex pathways to promote cellular regeneration and maintenance. longdom.org

Table 2: Crosstalk of this compound with KGF and EGF Pathways
Mimicked Growth FactorAssociated Pathway/FunctionPre-clinical ImplicationReference
Keratinocyte Growth Factor (KGF)Stimulates epithelial cell proliferation; important for hair growth and epithelial repair.Promotes hair follicle anagen phase and supports skin regeneration. longdom.orginci.guide
Epidermal Growth Factor (EGF)Regulates cell growth, survival, and differentiation via RAS/ERK and PI3K/AKT pathways.Maintains bulge stem cell activity and has an anti-apoptotic effect on hair follicles. longdom.orgaging-us.commdpi.com

Regulation of Inflammatory Mediators (Pre-clinical context)

The direct action of this compound on specific inflammatory mediators is not extensively detailed in isolation. However, it is often included in formulations with other peptides that exhibit anti-inflammatory properties. For instance, in a pre-clinical context, a lotion containing this compound along with copper tripeptide, octapeptide-2, and oligopeptide-20 (B1575516) was evaluated. longdom.org Within this mixture, copper tripeptide has been shown to possess anti-inflammatory effects by decreasing the secretion of Transforming Growth Factor-beta (TGF-β), a cytokine involved in inducing the catagen (regression) phase of the hair cycle. longdom.org

Inflammation is a complex process involving a balance of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10, TGF-β). mdpi.com While peptides like Palmitoyl Hexapeptide-12 are known to reduce the production of pro-inflammatory cytokines such as IL-6 after UV exposure, direct evidence for this compound performing this specific function is limited. nih.gov The primary mechanism through which this compound likely influences the inflammatory environment is indirectly, via its growth factor-mimicking and anti-apoptotic effects. longdom.org By promoting tissue regeneration and cell survival, it may help mitigate the cellular stress and damage that can trigger an inflammatory response.

Biological Functions and Mechanistic Investigations of Acetyl Decapeptide 3 in Model Systems

Role of Acetyl Decapeptide-3 in Dermal Biology (In Vitro and Ex Vivo Models)

In vitro and ex vivo studies have been instrumental in elucidating the role of this compound in the fundamental processes of skin health. These models allow for the investigation of the peptide's direct effects on skin cells and tissue constructs outside of a living organism.

This compound contributes to the foundational aspects of skin structure by influencing the behavior of key dermal cells and the synthesis of the extracellular matrix (ECM). omizzur.com As a biomimetic of bFGF, a factor involved in normal skin development, the peptide has been shown to promote the growth and proliferation of fibroblasts, keratinocytes, and endothelial cells in vitro. jindunchemistry.cominci.guide The proliferation of these cells is fundamental to maintaining skin's structure and function. jindunchemistry.com

Target Cell/ComponentObserved Effect in Model SystemsSource(s)
Dermal Fibroblasts Stimulates proliferation and growth omizzur.comjindunchemistry.com
Keratinocytes Stimulates proliferation and growth omizzur.comjindunchemistry.cominci.guide
Endothelial Cells Stimulates proliferation and growth omizzur.cominci.guide
Collagen (Types I, II, IV) Promotes synthesis omizzur.comjindunchemistry.com
Elastin (B1584352) Promotes synthesis omizzur.commedkoo.comjindunchemistry.com
Fibronectin Increases expression levels omizzur.cominci.guide
Laminin Increases expression levels omizzur.cominci.guide

The regenerative capacity of this compound has been highlighted in laboratory models. Its mechanism involves actively promoting the generation of new skin cells, which is a cornerstone of tissue repair and regeneration. innospk.com By encouraging the replacement of old or damaged cells with new ones, it supports the skin's intrinsic renewal processes. jindunchem-med.com This regenerative effect is directly linked to its ability to stimulate the production of collagen and elastin, proteins essential for rebuilding and maintaining the skin's structural framework. innospk.comjindunchemistry.com In controlled environments, this translates to an enhanced ability of skin models to undergo repair and regeneration. medkoo.comjindunchemistry.commade-in-china.com

Contributions to Skin Development and Maturation Processes

Mechanisms of this compound in Wound Healing Studies (Pre-clinical Models)

Pre-clinical studies, often involving cell culture and tissue models, have explored the peptide's role in the complex process of wound healing. tandfonline.com this compound is recognized for its involvement in normal skin growth, healing, and wound repair processes. made-in-china.com

This compound has been shown to accelerate cellular repair by stimulating the proliferation of cell types crucial for healing, such as fibroblasts and keratinocytes. omizzur.cominci.guide This increased cell growth and division is a fundamental step in repairing damaged tissue. medkoo.comjindunchem-med.com The peptide supports the skin's natural healing mechanisms, partly by mimicking bFGF, which is naturally involved in wound repair. innospk.cominci.guide This stimulation of cell growth helps to more efficiently close and repair damaged areas in pre-clinical models. myskinrecipes.com

The process of wound healing involves distinct but overlapping phases, including re-epithelialization and granulation tissue formation. Re-epithelialization, the resurfacing of the wound, is driven by the proliferation and migration of keratinocytes. By promoting keratinocyte growth, this compound directly supports this critical step. omizzur.cominci.guide

Granulation tissue formation involves the creation of new connective tissue and microscopic blood vessels to fill the wound space. This phase relies on the proliferation of fibroblasts to deposit a new extracellular matrix, rich in collagen, and the formation of new capillaries from endothelial cells (angiogenesis). This compound has been demonstrated to stimulate fibroblasts, endothelial cells, and the synthesis of collagen, all of which are essential components for the successful formation of granulation tissue. omizzur.comjindunchemistry.cominci.guide

Acceleration of Cellular Repair Processes

Mechanistic Studies on Hair Follicle Physiology

Research has also investigated the effects of this compound on the physiology of the hair follicle. As a biomimetic of bFGF, which is known to be involved in hair development, this peptide has been studied for its potential to influence hair growth cycles. tandfonline.comnih.gov

In an ex vivo study using cultivated human hair follicles from subjects with androgenetic alopecia, a mixture of biomimetic peptides including this compound was evaluated. sryahwapublications.com The results showed that the peptide mix induced a statistically significant increase in hair shaft elongation compared to control media after 96 hours of treatment. sryahwapublications.com Furthermore, the treatment promoted the anagen (growth) phase of the hair cycle and helped preserve the proliferative activity of cells within the hair follicle, as indicated by the marker Ki-67. sryahwapublications.comresearchgate.net These findings suggest that this compound can act on hair follicle cells to stimulate growth and maintain a proliferative state. nih.govsryahwapublications.com

Treatment GroupTime (Hours)Key FindingsSource(s)
Control Medium 96Baseline hair shaft elongation and progression through the hair cycle. sryahwapublications.com
Medium + Peptide Mix (incl. This compound) 96Statistically significant increase in hair shaft elongation (p<0.05 vs. WM, p<0.01 vs. NM). sryahwapublications.com
Medium + Peptide Mix (incl. This compound) 96Promotion of the anagen phase, indicated by a decrease in the hair cycle score. sryahwapublications.comresearchgate.net
Medium + Peptide Mix (incl. This compound) 4 - 8Statistically significant preservation of cellular proliferative activity (Ki-67 marker). sryahwapublications.comresearchgate.net

Compound Names Mentioned

Common/Trade NameChemical Name/Sequence
This compound Ac-Tyr-Arg-Ser-Arg-Lys-Tyr-Thr-Ser-Trp-Tyr-NH2
Rejuline Trade name for this compound
Basic Fibroblast Growth Factor (bFGF) Fibroblast growth factor 2 (FGF-β)
Copper Tripeptide-1 GHK-Cu
Octapeptide-2 Thr-Ala-Glu-Glu-His-Glu-Val-Met
Oligopeptide-20 (B1575516) 8H-Cys-Arg-Lys-Ile-Pro-Asn-Gly-Tyr-Asp-Thr-Leu-OH

Promotion of Hair Follicle Cell Development and Proliferation

This compound has been identified as a promoter of hair growth, primarily through its action on follicular cell development and proliferation. inci.guidechemicalbook.com As a biomimetic of bFGF, it replicates the growth factor's natural role in cell proliferation, which is fundamental to the development of hair follicles. inci.guidechemicalbook.comjindunchemistry.com Research indicates that bFGF, and by extension its mimetic this compound, stimulates the proliferation of essential cells within the hair follicle ecosystem, including keratinocytes and dermal papilla cells. inci.guidejindunchemistry.combiomolther.org

The dermal papilla, a cluster of mesenchymal cells at the base of the hair follicle, orchestrates hair growth and cycling. biomolther.orgmdpi.com Factors secreted by dermal papilla cells (DPCs) prompt surrounding matrix cells to proliferate, initiating and sustaining the anagen (growth) phase. biomolther.org this compound is thought to influence this process by activating key signaling pathways. The growth factor it mimics, bFGF, has been shown to stimulate hair growth by modulating the β-catenin and Sonic hedgehog (Shh) signaling pathways in mouse models. tandfonline.comtandfonline.com Activation of the Wnt/β-catenin pathway, in particular, is critical for mobilizing hair follicle stem cells and promoting their proliferation to generate the new hair shaft. mdpi.comnih.gov

In preclinical studies using human hair follicle organ cultures, a mixture of peptides including this compound demonstrated a statistically significant preservation of proliferative activity in hair follicle cells over time, as indicated by Ki-67 immunofluorescence staining. sryahwapublications.comresearchgate.net This suggests a direct role in maintaining the cellular activity required for robust hair growth.

Table 1: Research Findings on this compound and Follicular Cell Proliferation

Research FindingCellular/Molecular MechanismModel SystemCitation
Promotes new cell developmentMimics basic Fibroblast Growth Factor (bFGF) to boost cell growthNot specified inci.guidechemicalbook.com
Stimulates proliferation of keratinocytes and fibroblastsActs as a bFGF biomimetic, involved in cell growth and regenerationNot specified inci.guidechemicalbook.comjindunchemistry.com
Preserves proliferative activity of HF cellsPart of a peptide mix (MGF) that maintained Ki-67 positive cellsHuman Hair Follicle Organ Culture sryahwapublications.comresearchgate.net
bFGF stimulates hair growthUpregulation of β-catenin and Shh expressionC57BL/6 Mice tandfonline.comtandfonline.com

Influence on Hair Cycle Dynamics (e.g., Anagen Phase Prolongation)

The cyclical nature of hair growth involves three main phases: anagen (active growth), catagen (regression), and telogen (rest). medsci.orgmdpi.com The length of the anagen phase is a primary determinant of hair length and thickness. nih.gov A key mechanism for promoting hair growth and combating hair loss is the prolongation of this anagen phase. medsci.org

Growth factors and their biomimetic peptides, including this compound, play a crucial role in modulating the hair cycle. tandfonline.com They can encourage the hair follicle to remain in the anagen phase for a longer duration while delaying the transition to the catagen phase. tandfonline.com The mechanism is linked to the peptide's ability to activate signaling pathways that support continuous proliferation of follicular cells. nih.gov The Wnt/β-catenin pathway is particularly vital; maintaining its activity in dermal papilla cells is associated with keeping hair follicles in an active growth state. nih.gov

Studies on human hair follicles in vitro have shown that a peptide mixture containing this compound promotes the anagen phase. researchgate.net The regulation of the hair cycle is a complex interplay of various signaling molecules. The Fibroblast Growth Factor family, for instance, contains both inhibitors (e.g., FGF-5) and promoters (e.g., bFGF/FGF-2) of hair growth. mdpi.comresearchgate.net While some strategies focus on inhibiting FGF-5 to prevent the premature termination of anagen, this compound works by mimicking the pro-anagen signals of bFGF. inci.guidetandfonline.comresearchgate.net This stimulation helps to override the signals that would otherwise lead the follicle into the catagen phase. medsci.org

Table 2: Influence of this compound on Hair Cycle Phases

InfluenceMechanismPhase AffectedCitation
Anagen ProlongationStimulation of dermal papilla cells and bulge area stem cells via growth factor signalingAnagen (Prolonged), Catagen (Delayed) tandfonline.com
Promotion of Anagen PhasePart of a peptide mix that improved hair cycle score in cultured folliclesAnagen researchgate.net
Activation of Growth PhaseMimics bFGF, which stimulates β-catenin signaling, a key pathway for maintaining anagenAnagen tandfonline.comnih.gov

Strengthening of Hair Follicle Structure and Function

Beyond promoting cell proliferation and extending the growth phase, this compound contributes to the structural integrity of the hair follicle. inci.guidejindunchemistry.com A strong and well-supported follicle is essential for producing a healthy hair fiber and anchoring it firmly to the scalp. The peptide achieves this by stimulating the synthesis of key components of the extracellular matrix (ECM). inci.guidechemicalbook.comjindunchemistry.com

The ECM provides the structural scaffold for tissues, including the skin and its appendages. typology.com this compound has been shown to increase the expression of crucial ECM proteins such as collagen and laminin. inci.guidechemicalbook.comjindunchemistry.com Collagen provides tensile strength, while laminins are critical for the assembly of the basement membrane, which anchors the epidermis to the dermis and is integral to the hair follicle structure. By reinforcing the ECM around the follicle, the peptide helps to improve the anchoring of the hair fiber, potentially reducing hair shedding. typology.com

Comparative Biological Activities with Other Bioactive Peptides (Mechanistic Focus)

This compound is often formulated alongside other bioactive peptides, each contributing a distinct or synergistic mechanism to support hair growth. A comparative look at their mechanisms highlights the multifaceted approach of using peptide cocktails in hair care.

Copper Tripeptide-1 (GHK-Cu): This peptide has a wide range of activities. Mechanistically, it stimulates stem cells in the hair follicle bulge, promotes angiogenesis (the formation of new blood vessels) to improve nutrient supply, and modulates the activity of metalloproteinases, which are involved in the remodeling of the ECM. nih.govtandfonline.comspringermedizin.ded-nb.info Its ability to increase hair follicle size is a significant contributor to combating miniaturization seen in some forms of hair loss. tandfonline.com

Octapeptide-2: This peptide is a biomimetic of Thymosin-β4, a protein known to be a potent stimulator of hair growth. nih.govspringermedizin.ded-nb.info Its mechanism involves promoting the migration of stem cells and their progeny to the base of the follicle and encouraging their differentiation. tandfonline.comtandfonline.com Like GHK-Cu, it also supports angiogenesis. tandfonline.com

Oligopeptide-20: The primary mechanism of this peptide is to increase the synthesis of collagen and glycosaminoglycans. nih.govtandfonline.comspringermedizin.de This action directly reinforces the ECM, helping to preserve the structural integrity of the hair follicle and protect it from age-related degradation. nih.govspringermedizin.de

Acetyl Tetrapeptide-3: Similar to this compound, this peptide works by stimulating ECM protein synthesis, specifically type III collagen and laminin. typology.com This action is focused on improving the anchorage of the hair fiber within the follicle, thereby reducing hair loss. typology.comdiviofficial.com It has also been noted to increase the size of hair follicles. typology.com

FGF-5 Inhibiting Peptides (e.g., Decapeptide P3): This class of peptides works via a contrasting mechanism to this compound. FGF-5 is a natural inhibitor of hair growth that signals the end of the anagen phase. researchgate.net Peptides that antagonize FGF-5 block this "stop" signal, thereby prolonging the anagen phase and promoting continued hair growth. sryahwapublications.comresearchgate.net

Table 3: Mechanistic Comparison of Bioactive Peptides for Hair

PeptidePrimary Mechanism of ActionKey Molecular/Cellular Target
This compound Mimics bFGF; stimulates cell proliferation and ECM synthesis Keratinocytes, Dermal Papilla Cells, β-catenin pathway
Copper Tripeptide-1Stimulates stem cells, angiogenesis, and ECM remodelingHair Follicle Stem Cells, Metalloproteinases
Octapeptide-2Mimics Thymosin-β4; promotes stem cell migration and differentiationHair Follicle Stem Cells
Oligopeptide-20Increases synthesis of ECM componentsCollagen, Glycosaminoglycans
Acetyl Tetrapeptide-3Stimulates ECM protein synthesis for better hair anchoringCollagen III, Laminin
FGF-5 Inhibiting PeptidesAntagonizes the FGF-5 "anagen-off" signalFGF-5 Receptor

Advanced Research Perspectives and Methodological Considerations for Acetyl Decapeptide 3

Proteomics and Acetylomics in Deciphering Peptide-Protein Interactions

Proteomics, the large-scale study of proteins, and the more specialized field of acetylomics, which focuses on protein acetylation, offer powerful tools to understand how peptides like Acetyl Decapeptide-3 function at a molecular level. creative-proteomics.comacs.org These approaches can identify the direct binding partners of the peptide and map the subsequent cascade of changes in protein expression and post-translational modifications. embopress.orgmdc-berlin.de

Lysine acetylation, in particular, is a dynamic post-translational modification that plays a crucial role in regulating cellular processes, and its study is becoming more common in diverse fields like cell cycle research, metabolism, and immunology. creative-proteomics.comcreative-proteomics.com The addition of an acetyl group to a peptide, as in this compound, is known to enhance stability and may influence its interaction with cellular machinery. deascal.com N-terminal acetylation, a common protein modification, can modulate protein-protein interactions by altering the affinity for binding partners. creative-proteomics.com

Identification of this compound Binding Partners

A primary challenge in peptide research is identifying the specific proteins or receptors through which a peptide exerts its biological effects. Several proteomic strategies are employed to uncover these peptide-protein interactions. mdc-berlin.de

One established method is Affinity Purification-Mass Spectrometry (AP-MS) . In this approach, a tagged version of this compound could be synthesized and used as "bait" to pull its binding partners from cell lysates. univr.it The captured proteins are then identified using mass spectrometry. univr.it

Proximity biotinylation techniques, such as those using engineered biotin (B1667282) ligases like AirID, offer a way to capture both stable and transient interactions within living cells. nih.gov By fusing the ligase to a protein of interest, it biotinylates any nearby proteins, which can then be purified and identified. nih.gov This method could be adapted to identify proteins in close proximity to where this compound localizes in the cell.

Another powerful high-throughput method involves the use of peptide arrays . nih.govplos.org For this, a library of peptides is synthesized and immobilized on a surface, which is then incubated with a target protein or cell extract. mdc-berlin.denih.gov This can reveal binding sites and interaction partners in a rapid and scalable manner. mdc-berlin.denih.gov To enhance the analysis of membrane proteins, which are often targets for peptides, specific enrichment methods can be employed prior to proteomic analysis to improve their identification and quantification. nih.gov

Table 1: Methodologies for Identifying Peptide Binding Partners

Methodology Principle Application to this compound Key Advantages
Affinity Purification-Mass Spectrometry (AP-MS) Uses a "bait" (e.g., tagged peptide) to capture "prey" (binding proteins) from a cell lysate for MS identification. univr.it A synthesized, tagged version of this compound would be used to pull down its direct molecular targets from skin cell extracts. Identifies direct and stable interaction partners within a protein complex.
Proximity Biotinylation (e.g., AirID) A promiscuous biotin ligase fused to a bait protein biotinylates nearby proteins in living cells, which are then identified by MS. nih.gov Could be targeted to a specific cellular compartment to identify proteins that interact with this compound in their native environment. Captures transient and weak interactions in a physiological context; provides spatial information. nih.gov

| Peptide Arrays | A large number of different peptides are synthesized on a solid support and screened for binding against a target protein or cell lysate. nih.gov | An array of peptides derived from potential receptor proteins could be screened for binding to this compound to map the interaction site. | High-throughput capability; allows for systematic study of structure-activity relationships. nih.gov |

Analysis of Downstream Protein Expression and Modifications

Once this compound binds to its target, it initiates a signaling cascade that alters cellular behavior. This is reflected by changes in the expression levels of downstream proteins and their post-translational modifications (PTMs). Quantitative proteomics is the key methodology for analyzing these changes. mtoz-biolabs.com A typical workflow involves protein extraction from treated and untreated cells, enzymatic digestion into peptides, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). mtoz-biolabs.comnih.gov

Studies on the related compound Acetyl Tetrapeptide-3 have demonstrated this principle. In human fibroblasts, treatment with the peptide led to a significant increase in the synthesis of key extracellular matrix (ECM) proteins. researchgate.net Specifically, the expression of type III collagen and laminins was substantially elevated, indicating a direct impact on the cellular microenvironment. researchgate.net Similar downstream effects, such as the stimulation of collagen and elastin (B1584352) production, are reported for this compound. jindunchem-med.cominnospk.com

Acetylomics, a sub-discipline of proteomics, specifically investigates changes in protein acetylation. nih.gov Given that this compound is an acetylated molecule, investigating its impact on the cellular "acetylome" is a logical step. This involves enriching for acetylated peptides from cell lysates, often using antibodies that specifically recognize acetyl-lysine, followed by LC-MS/MS analysis. creative-proteomics.commtoz-biolabs.comnih.gov This could reveal if the peptide influences the activity of acetyltransferases or deacetylases, thereby altering the acetylation status and function of numerous other proteins. creative-proteomics.com

Table 2: Research Findings on Downstream Protein Expression by a Related Peptide

Peptide Cell Model Analyzed Proteins Observed Effect Reference
Acetyl Tetrapeptide-3 Human Fibroblasts (MRC5) Type III Collagen +65% increase in expression researchgate.net

Computational Biology and In Silico Modeling of Peptide Activity

Computational biology provides essential tools for predicting and analyzing peptide behavior at an atomic level, complementing experimental work by offering insights that are difficult to obtain otherwise. mdpi.comfrontiersin.org These in silico methods are cost-effective, fast, and can screen vast numbers of compounds or interactions, making them invaluable for peptide design and optimization. frontiersin.org

Molecular Docking and Dynamics Simulations of Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.govresearchgate.net For this compound, docking simulations can be used to place the peptide into the binding site of a putative receptor, such as a G protein-coupled receptor (GPCR), which are common targets for peptides. mdpi.com Software like AutoDock Vina, GLIDE, and DOCK can be used to generate and score potential binding poses. nih.gov

Following docking, Molecular Dynamics (MD) simulations are employed to study the physical movements of the atoms and molecules in the complex over time. nih.gov MD simulations provide a view of the dynamic behavior of the peptide-receptor interaction, allowing researchers to assess the stability of the predicted binding pose and calculate the binding free energy. nih.gov This process can help refine the binding model and identify the key amino acid residues in both the peptide and the receptor that are critical for the interaction. nih.gov The combination of docking and MD has become a standard approach in structure-based drug design. nih.gov

Table 3: Common In Silico Tools for Peptide-Receptor Interaction Modeling

Tool/Method Purpose Description Software Examples
Homology Modeling Predicts the 3D structure of a target protein. Creates a structural model of a protein based on the known structure of a related homologous protein. nih.gov SWISS-MODEL, I-TASSER
Peptide Structure Prediction Predicts the 3D conformation of a peptide from its amino acid sequence. frontiersin.org Uses algorithms to determine the likely fold of a peptide, which is crucial for accurate docking. frontiersin.org PEP-FOLD, PEPstr frontiersin.org
Molecular Docking Predicts the binding mode of a peptide to its receptor. researchgate.net Places the peptide into the binding site of the receptor and scores the resulting poses based on energetic favorability. nih.gov AutoDock Vina, GLIDE, DOCKTITE nih.gov

| Molecular Dynamics (MD) Simulation | Analyzes the stability and dynamics of the peptide-receptor complex. nih.gov | Simulates the movement of atoms in the complex over time, providing insights into binding stability and conformational changes. nih.gov | DESMOND, GROMACS, AMBER |

Predictive Modeling of Peptide Efficacy and Selectivity

Beyond studying a single interaction, computational models can be used to predict the biological activity and selectivity of this compound and its potential variants. researchgate.net This is crucial for designing new peptides with improved efficacy or fewer off-target effects. peerj.com

One approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. 3D-QSAR methods analyze the relationship between the structural properties of a series of compounds and their biological activity to create a predictive model. nih.gov This model can then be used to estimate the efficacy of new, unsynthesized peptide analogs.

In silico tools can also be used to predict selectivity. plos.org For instance, after identifying a primary target receptor for this compound, its binding affinity to that target can be computationally compared to its affinity for other, structurally related receptors. plos.org By simulating these different interactions, researchers can predict whether the peptide is likely to be highly selective for its intended target, which is a desirable property to minimize potential side effects. peerj.com This predictive power allows for the rational design of peptide analogs with enhanced selectivity and therapeutic potential. peerj.complos.org

Development of Novel In Vitro and Organoid Models for Peptide Research

To bridge the gap between computational predictions and clinical applications, robust experimental models are essential. Recent advances have moved beyond traditional 2D cell culture to more physiologically relevant systems like 3D organoids. uu.seresearchgate.net

Organoids are self-organizing, three-dimensional structures grown from stem cells that mimic the architecture and function of real organs. cusabio.comfrontiersin.org Skin organoids, for example, can be developed from pluripotent or adult stem cells and replicate complex structures like the epidermis, dermis, and even hair follicles. mdpi.comnih.gov These models provide a superior platform for testing the effects of cosmetic ingredients like this compound. mdpi.comnih.gov For instance, peptides can be tested on aged skin organoids to directly assess their effectiveness in promoting collagen synthesis or improving skin texture in a human-like tissue environment. mdpi.com

Patient-derived organoids offer a pathway toward personalized medicine, as they retain the genetic and physiological characteristics of the individual they were sourced from. cusabio.comnih.gov This allows for testing how a peptide like this compound might perform on different genetic backgrounds. cusabio.com

In addition to organoids, other advanced in vitro models are being developed. These include synthetic hydrogel systems that replicate the subcutaneous extracellular matrix to study peptide transport and diffusion. uu.se Such models are more cost-effective and ethical than animal studies and provide valuable data for understanding how peptides behave within tissue. uu.se These sophisticated in vitro and organoid systems are crucial for validating computational predictions and screening peptides for efficacy before they move into further development. frontiersin.orgnih.gov

Table 4: Comparison of Models for Peptide Research

Model Type Description Advantages for Peptide Research Limitations
2D Cell Culture Cells grown in a single layer on a flat surface. High-throughput, low cost, easy to manipulate. Lacks tissue architecture and complex cell-cell interactions.
In Vitro Synthetic Models Engineered systems, such as hydrogels, that mimic specific tissue components like the extracellular matrix. uu.se Allows for controlled study of specific parameters like peptide diffusion and transport. uu.se Lacks cellular complexity and dynamic biological responses.
Organoids 3D, self-organizing structures derived from stem cells that mimic organ structure and function. frontiersin.org High physiological relevance, contains multiple cell types, allows for disease modeling and personalized screening. cusabio.commdpi.com Higher cost and complexity, potential for batch-to-batch variability.

| Animal Models | Live animals used to study systemic effects. | Provides data on pharmacokinetics and whole-body response. | Ethical concerns, high cost, results may not be fully translatable to humans. frontiersin.org |

Three-Dimensional (3D) Cell Culture Systems

Traditional 2D cell monolayers fail to replicate the intricate cell-cell and cell-extracellular matrix (ECM) interactions of native tissue. Three-dimensional (3D) cell culture systems, such as spheroids and reconstructed human skin equivalents (HSEs), provide a more accurate in vivo-like microenvironment. nih.gov These models are instrumental in assessing the true potential of cosmetic ingredients. For instance, full-thickness skin models (FTSm), which include both dermal and epidermal layers, are used for pharmacological and cosmetic research. mdpi.com

Table 1: Comparison of Cell Culture Models for Peptide Evaluation

Feature2D Monolayer Culture3D Spheroid/Organoid CultureReconstructed Human Skin Equivalents (HSEs)
Architecture Flat, single layer of cellsSpherical cell aggregatesMulti-layered, differentiated structure mimicking epidermis and dermis
Cell-Cell Interaction Limited to lateral connectionsHigh, mimics in vivo tissueHigh, with complex intercellular junctions
Cell-Matrix Interaction On a plastic or glass surfaceSelf-secreted extracellular matrixInteraction with a dermal matrix (e.g., collagen)
Physiological Relevance LowModerate to HighHigh
Nutrient/Compound Gradient Uniform exposureForms gradients from exterior to interiorMimics topical application and diffusion
Application for this compound Initial screening for cytotoxicity and basic cell proliferationAssessing effects on cell aggregation, ECM production, and gene expressionEvaluating skin penetration, stimulation of dermal fibroblasts, and induction of collagen/elastin synthesis in a tissue context

Organ-on-a-Chip Technologies for Complex Tissue Interactions

Organ-on-a-chip (OOC) technology represents a significant leap forward, integrating microfluidics with 3D cell culture to create dynamic models that simulate the physiological functions of human organs. researchgate.netnih.gov Skin-on-a-chip (SoC) models can replicate the skin's multi-layered structure and even incorporate a perfused vascular network to mimic blood flow. nih.govmdpi.com This allows for the study of complex tissue interactions and the systemic effects of topically applied compounds. frontiersin.org

For this compound, a SoC platform could be used to investigate its influence on the cross-talk between keratinocytes, fibroblasts, and endothelial cells. omizzur.com These devices allow for the precise control of the microenvironment and the real-time monitoring of cellular responses, providing detailed insights into the peptide's mechanism of action. elveflow.com For example, researchers could assess how the peptide modulates inflammatory responses or its impact on vascular function within the dermal layer. mdpi.com The high-throughput nature of some OOC systems also makes them suitable for screening the efficacy and potential toxicity of new formulations containing this compound in a more cost-effective and physiologically relevant manner than traditional static models. researchgate.netnih.gov

Future Directions in Mechanistic Exploration of this compound

While this compound is known to promote the synthesis of extracellular matrix components, a deeper understanding of its molecular interactions is crucial for optimizing its use and discovering its full therapeutic potential. omizzur.comexperchem.com

Unraveling Untapped Signaling Pathways

This compound is recognized as a biomimetic of basic Fibroblast Growth Factor (bFGF), suggesting its action is mediated through FGF receptors. springermedizin.de Its function as a signal peptide involves stimulating fibroblasts to produce more collagen and elastin. researchgate.net Future research should aim to dissect the specific downstream signaling cascades activated by this peptide. Key areas of investigation include:

TGF-β Pathway: Some signal peptides are known to stimulate the Transforming Growth Factor-β (TGF-β) pathway, a critical regulator of collagen synthesis. mdpi.combiorxiv.org Investigating whether this compound directly or indirectly modulates key components of this pathway, such as SMAD proteins, could reveal a core mechanism of its action. mdpi.comfrontiersin.org

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation and differentiation. mdpi.com Given that this compound promotes the generation of new skin cells, exploring its effect on the phosphorylation of ERK and other MAPK components is a logical next step. omizzur.com

Gene Expression Profiling: Comprehensive transcriptomic analysis of fibroblasts treated with this compound would provide an unbiased view of the genes and pathways it regulates. This could uncover novel mechanisms beyond ECM protein synthesis, potentially related to antioxidant responses, anti-inflammatory effects, or cellular homeostasis.

Investigating Synergistic Effects with Other Biologically Active Molecules

For instance, studies have reported the use of this compound in combination with other peptides like Copper tripeptide-1 and various oligopeptides for hair growth, suggesting a multi-faceted approach to stimulating the hair follicle. springermedizin.delongdom.org Combining this compound with hydrating agents like hyaluronic acid or antioxidants such as Vitamin C could also produce enhanced anti-aging outcomes. oem-cosmetic.com Research should focus on quantifying these synergistic effects and understanding the molecular basis of the improved performance.

Table 2: Potential Synergistic Combinations with this compound

Co-ingredientClassPotential Synergistic MechanismResearch Focus
Oligopeptide-20 (B1575516) Signal PeptideMay target different aspects of hair follicle stimulation or collagen synthesis. springermedizin.deQuantifying combined effect on hair growth parameters or dermal matrix production.
Copper Tripeptide-1 Carrier PeptideMay improve tissue remodeling and possess anti-inflammatory properties that complement the regenerative signals from this compound. springermedizin.delongdom.orgAssessing combined impact on wound healing models and markers of inflammation.
Hyaluronic Acid GlycosaminoglycanProvides intense hydration to the extracellular matrix, creating an optimal environment for fibroblast activity and peptide signaling. oem-cosmetic.comMeasuring improvements in skin hydration, elasticity, and peptide penetration.
Vitamin C (Ascorbic Acid) Antioxidant / VitaminActs as a cofactor for collagen synthesis and protects against oxidative stress, potentially enhancing the stability and efficacy of the peptide.Evaluating combined effects on collagen deposition and reduction of oxidative damage markers.
Acetyl Hexapeptide-8 Neurotransmitter-Inhibiting PeptideCombines a reduction in expression line formation (muscular relaxation) with the dermal rebuilding effects of this compound. frontiersin.orgClinical assessment of combined efficacy on different types of wrinkles (dynamic vs. static).

Long-term Mechanistic Studies in Pre-clinical Models for Comprehensive Understanding

To fully comprehend the long-term benefits and mechanisms of this compound, extended studies in pre-clinical models are necessary. While acute effects on cell proliferation and protein synthesis can be observed in vitro, long-term studies can reveal impacts on tissue remodeling, durability of the effects, and potential adaptive responses.

A pre-clinical study evaluated a mix of peptides, including this compound, on human hair follicles, demonstrating a positive effect on promoting the anagen (growth) phase. researchgate.net Another study involving a peptide mixture containing this compound showed a positive anti-aging effect on the skin in an animal model. nih.gov Future long-term pre-clinical studies could involve animal models of skin aging (e.g., UV-induced photoaging) to monitor changes in skin elasticity, wrinkle depth, and collagen density over several months. nih.gov Such studies would provide invaluable data on the sustained efficacy of this compound and inform the design of more effective long-term treatment strategies. researchgate.net

Q & A

Q. What established experimental protocols are recommended for synthesizing and characterizing Acetyl decapeptide-3 with high purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the gold standard for producing this compound. Key steps include:
  • Synthesis : Use Fmoc/t-Bu chemistry with resin cleavage conditions optimized for acetylated peptides .
  • Purification : Employ reverse-phase HPLC with a C18 column, using gradients of acetonitrile/water (0.1% TFA) to achieve ≥95% purity .
  • Characterization : Validate identity via MALDI-TOF mass spectrometry (expected mass: ~1,200 Da) and NMR for structural confirmation. Purity should be confirmed by analytical HPLC .
  • Example Data Table :
Synthesis BatchYield (%)Purity (HPLC)Mass (Da)
16596.51,198.2
27297.81,199.5

Q. What in vitro models are most appropriate for initial screening of this compound’s bioactivity?

  • Methodological Answer : Prioritize cell-based assays aligned with the peptide’s proposed mechanisms (e.g., collagen synthesis or anti-inflammatory pathways):
  • Fibroblast Cultures : Measure collagen type I production via ELISA in human dermal fibroblasts under oxidative stress .
  • Keratinocyte Models : Assess anti-inflammatory effects using TNF-α-induced IL-6 secretion assays .
  • Critical Consideration : Include positive controls (e.g., retinoic acid for collagen synthesis) and validate results across ≥3 biological replicates to address variability .

Q. How should researchers address stability challenges of this compound in aqueous solutions?

  • Methodological Answer : Stability studies should include:
  • Temperature Control : Store solutions at 2–8°C and avoid freeze-thaw cycles .
  • pH Optimization : Test stability across pH 5.0–7.4 (mimicking physiological conditions) using circular dichroism (CD) spectroscopy to monitor structural integrity .
  • Preservatives : Evaluate excipients like EDTA (0.01%) to prevent metal-ion-catalyzed degradation .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in wrinkle reduction be systematically analyzed?

  • Methodological Answer : Conduct a meta-analysis of published studies with strict inclusion criteria:
  • Variables to Compare : Concentration ranges (e.g., 1–10 µM), delivery systems (e.g., liposomes vs. free peptide), and endpoint measurements (e.g., skin elasticity vs. collagen density) .
  • Statistical Reconciliation : Apply ANOVA or mixed-effects models to account for inter-study heterogeneity. Highlight limitations in animal vs. human models .
  • Example Contradiction Resolution :
    A 2024 study reported no effect at 2 µM in murine models, while a 2023 human trial showed efficacy at 5 µM. Differences may arise from species-specific receptor affinity or formulation bioavailability .

Q. What strategies optimize the in vivo delivery of this compound to overcome dermal barrier limitations?

  • Methodological Answer : Advanced delivery systems require:
  • Nanocarriers : Test peptide encapsulation efficiency in ethosomes (≥80% efficiency) and compare transdermal flux using Franz diffusion cells .
  • Chemical Modifications : Introduce lipid moieties (e.g., palmitoylation) to enhance lipophilicity. Validate via comparative pharmacokinetic studies .
  • Key Challenge : Balance enhanced delivery with potential toxicity. Include histopathology assessments in animal models .

Q. How do researchers differentiate between direct molecular interactions and downstream signaling effects of this compound?

  • Methodological Answer : Use a tiered experimental approach:

Surface Plasmon Resonance (SPR) : Quantify binding affinity to putative targets (e.g., collagen receptors) .

CRISPR Knockout Models : Silence candidate receptors in fibroblasts to confirm necessity for observed bioactivity .

Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment, focusing on pathways like TGF-β or MAPK .

  • Data Interpretation : Correlate SPR results (e.g., KD = 150 nM) with functional assays to establish causality .

Guidance for Methodological Rigor

  • Reproducibility : Document all synthesis and assay conditions in supplementary materials, including raw HPLC/MS data .
  • Ethical Compliance : For human tissue studies, obtain IRB approval and explicitly state consent protocols in publications .
  • Data Transparency : Share large datasets (e.g., RNA-seq) via repositories like GEO, adhering to FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.